PROTAC SMARCA2 Degrader-8 Exhibits Superior Ternary Complex Binding Affinity (K_LPT) and Cooperativity (α) Within Its Structural Series
Within the same series of pyridine‑linked VHL‑recruiting PROTACs, PROTAC SMARCA2 degrader‑8 (compound 1) demonstrates the highest ternary complex binding affinity (K_LPT = 4.7 ± 1 nM) and exceptional positive cooperativity (α = 12.8) compared to compounds 2 and 3, which exhibit approximately one and two orders of magnitude weaker binding, respectively [1]. This enhanced cooperativity drives more efficient ubiquitination and degradation.
| Evidence Dimension | Ternary complex binding affinity (K_LPT) and cooperativity factor (α) |
|---|---|
| Target Compound Data | K_LPT = 4.7 ± 1 nM; α = 12.8 |
| Comparator Or Baseline | Compound 2: K_LPT ~ 10‑fold lower; Compound 3: K_LPT ~ 100‑fold lower; α not explicitly stated but significantly lower |
| Quantified Difference | ≥10‑fold higher binding affinity vs. compound 2; ≥100‑fold vs. compound 3 |
| Conditions | Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) measuring VCB:PROTAC:SMARCA2 bromodomain ternary complex formation |
Why This Matters
Higher ternary complex cooperativity directly correlates with increased degradation potency and faster initial degradation rates, making PROTAC SMARCA2 degrader‑8 a superior tool for achieving robust SMARCA2 depletion in cellular assays.
- [1] Wurz RP, Dellamaggiore K, Dou H, et al. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. Nat Commun. 2023;14:4177. View Source
